molecular formula C24H31N7O2 B2576200 8-(2-{4-[(2,5-Dimethylphenyl)methyl]piperazinyl}ethyl)-1,7-dimethyl-1,3,5-trih ydro-4-imidazolino[1,2-h]purine-2,4-dione CAS No. 923142-12-5

8-(2-{4-[(2,5-Dimethylphenyl)methyl]piperazinyl}ethyl)-1,7-dimethyl-1,3,5-trih ydro-4-imidazolino[1,2-h]purine-2,4-dione

Cat. No. B2576200
CAS RN: 923142-12-5
M. Wt: 449.559
InChI Key: FKHLYFXJSMVIQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring and an imidazolino purine dione group. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . Imidazolino purine dione is a type of purine, which is one of the most important heterocyclic compounds in nature, being found in many biological molecules, including DNA and RNA .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings followed by their connection through a series of reactions. One possible method could involve Suzuki-Miyaura coupling, a widely-used reaction for forming carbon-carbon bonds .

Scientific Research Applications

Anticancer Agent Development

This compound has shown promise as a potential anticancer agent. A family of bifunctional dihetarylmethanes and dibenzoxanthenes, which includes derivatives of this compound, has been synthesized and demonstrated selective antitumor activity. These activities are associated with the induction of cell apoptosis and inhibition of glycolysis, making them valuable in the development of new anticancer medications .

Neuroscience Research

In neuroscience, derivatives of this compound, specifically 2,5-Dimethoxy-4-iodoamphetamine (DOI), are used as radioligands to indicate the presence of 5-HT2A serotonin receptors. This application is crucial for understanding receptor distribution and function in the brain, which can have implications for the study of various neurological disorders .

Immunology

Research suggests that DOI derivatives can have significant effects on the immune system. Administration of these compounds has been shown to block pulmonary inflammation, mucus hyper-production, and airway hyper-responsiveness, which are key factors in the development of allergic asthma in animal models .

Anti-inflammatory Applications

Further extending its role in immunology, DOI derivatives have been found to act as potent inhibitors of TNF (tumor necrosis factor). This action is highly relevant for the treatment of chronic inflammatory diseases, as TNF is a major mediator of acute inflammation .

Pharmacological Research

The binding profile of DOI and its isomers to various serotonin receptors provides a rich area for pharmacological research. Understanding these interactions can lead to the development of new drugs that target specific serotonin receptors, which could be beneficial for treating psychiatric disorders .

Psychedelic Research

DOI is known as a psychedelic drug and has been used to study the effects of psychedelics on the human mind. Its effects have been compared to LSD, providing a different perspective on the subjective visual experience and body load during psychedelic experiences. This research can help in understanding the therapeutic potential of psychedelics .

properties

IUPAC Name

6-[2-[4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl]ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N7O2/c1-16-5-6-17(2)19(13-16)15-29-9-7-28(8-10-29)11-12-30-18(3)14-31-20-21(25-23(30)31)27(4)24(33)26-22(20)32/h5-6,13-14H,7-12,15H2,1-4H3,(H,26,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHLYFXJSMVIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCN(CC2)CCN3C(=CN4C3=NC5=C4C(=O)NC(=O)N5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-{4-[(2,5-Dimethylphenyl)methyl]piperazinyl}ethyl)-1,7-dimethyl-1,3,5-trih ydro-4-imidazolino[1,2-h]purine-2,4-dione

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